11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with significant importance in pharmaceutical and analytical chemistry. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a steroidal precursor, such as prednisolone.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Acetylation: The addition of the hydroxyacetyl group can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions, often facilitated by strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups to secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 11-keto, 16-keto, or 17-keto derivatives.
Reduction: Formation of secondary alcohols at the 17-position.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, particularly in the study of steroidal structures and their derivatives.
Biology
Biologically, it serves as a model compound for studying the metabolism and biochemical pathways of steroids in living organisms.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory and immunosuppressive properties, similar to those of prednisolone.
Industry
Industrially, it is used in the synthesis of pharmaceutical impurities and as a quality control standard in the production of steroidal drugs.
Mechanism of Action
The mechanism of action of 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. The molecular pathways include inhibition of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related steroid with similar anti-inflammatory properties.
Hydrocortisone: Another steroid used for its anti-inflammatory effects.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive activities.
Uniqueness
What sets 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific hydroxylation pattern and the presence of the hydroxyacetyl group, which may confer unique pharmacokinetic and pharmacodynamic properties compared to other steroids.
Properties
IUPAC Name |
11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPRYYSTJMNHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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